5-Bromo-N-methyl-1H-pyrazol-3-amine

Description

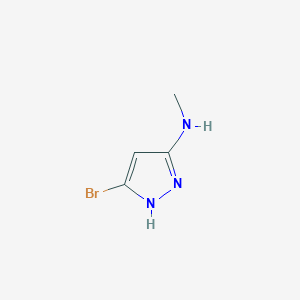

5-Bromo-N-methyl-1H-pyrazol-3-amine (CAS: 89088-55-1) is a brominated pyrazole derivative with a methyl substituent on the pyrazole nitrogen. Its molecular formula is C₄H₆BrN₃, and it features a bromine atom at position 5 and an amino group at position 3 of the pyrazole ring. Its synthesis typically involves condensation reactions of brominated precursors with methylamine derivatives under basic conditions .

Properties

Molecular Formula |

C4H6BrN3 |

|---|---|

Molecular Weight |

176.01 g/mol |

IUPAC Name |

5-bromo-N-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C4H6BrN3/c1-6-4-2-3(5)7-8-4/h2H,1H3,(H2,6,7,8) |

InChI Key |

FISJFSJFBILUEL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NNC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-1H-pyrazol-3-amine typically involves the bromination of N-methyl-1H-pyrazol-3-amine. One common method includes the reaction of N-methyl-1H-pyrazol-3-amine with bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-methyl-1H-pyrazol-3-amine serves as a crucial intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K is involved in critical cellular processes such as growth and metabolism, making its inhibitors valuable in cancer therapy. The inhibition of PI3K can lead to reduced tumor cell growth and altered glucose metabolism, highlighting the compound's potential in oncological applications .

Table 1: Overview of Applications in Medicinal Chemistry

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and neuroprotective effects. Specifically, compounds containing the pyrazole nucleus have demonstrated efficacy in various pharmacological settings:

- Anti-inflammatory Activity : Compounds derived from this compound have shown promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Properties : Studies have reported that certain pyrazole derivatives exhibit significant antibacterial activity against strains like E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Table 2: Biological Activities of Pyrazole Derivatives

Synthetic Utility

The synthesis of this compound has been optimized to enhance yield and reduce the use of hazardous materials. The method involves several steps starting from diethyl butynedioate and methylhydrazine, ultimately yielding the target compound with high efficiency and safety . This efficient synthetic route is crucial for facilitating further research and development of related compounds.

Case Studies

Several studies have documented the synthesis and application of this compound:

- Synthesis of PI3K Inhibitors : A study demonstrated the successful modification of this compound to create potent PI3K inhibitors, with promising results in preclinical cancer models.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of derivatives synthesized from this compound, showing significant reductions in inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

3-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 887591-61-9)

- Molecular Formula : C₉H₈BrN₃

- Key Differences : Lacks the N-methyl group and instead has a 3-bromophenyl substituent at position 3.

- Properties : The phenyl group enhances hydrophobicity, reducing solubility in polar solvents compared to the N-methyl analogue. This compound is utilized in crystallography studies, as evidenced by its inclusion in databases like PubChem .

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (CAS: 1820706-62-4)

- Molecular Formula : C₁₂H₁₃BrN₃

- Key Differences : Features a cyclopropyl group at position 3 and a phenyl group at position 1.

- This compound is marketed for research in supramolecular chemistry due to its unique hydrogen-bonding patterns .

3-(7-Bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₁H₁₀BrN₃O₂

- Key Differences : Incorporates a benzodioxol ring at position 3, which enhances π-π stacking interactions.

- Biological Relevance : The benzodioxol moiety is associated with improved metabolic stability in drug candidates, making this analogue promising for CNS-targeted therapies .

Heterocyclic Analogues with Triazole or Triazine Cores

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

- Molecular Formula : C₉H₇BrN₄ (varies with aryl substituents)

- Key Differences : Replaces the pyrazole core with a 1,2,4-triazole ring.

- Activity : Demonstrates anticancer activity in vitro, with IC₅₀ values <10 µM against breast cancer cell lines. The triazole ring increases hydrogen-bond acceptor capacity, enhancing target engagement .

5-Bromo-[1,2,4]triazolo[1,5-a]pyridine

- Molecular Formula : C₆H₄BrN₃

- Key Differences : Fused triazolo-pyridine system replaces the pyrazole scaffold.

- Applications : Used in ligand design for transition-metal catalysis. The planar structure facilitates coordination to Pd or Cu centers .

Table 1: Comparative Data

Key Observations :

- Lipophilicity : The N-methyl group in the parent compound reduces LogP compared to phenyl-substituted analogues, improving aqueous solubility.

- Thermal Stability : Nitro-substituted derivatives (e.g., 3-Bromo-1-methyl-4-nitro-N-benzyl-pyrazol-5-amine) exhibit higher melting points due to stronger intermolecular interactions .

- Bioactivity : Triazole analogues show superior anticancer activity, likely due to enhanced hydrogen-bonding interactions with kinase targets .

Biological Activity

5-Bromo-N-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Overview of this compound

This compound is characterized by a five-membered ring containing two nitrogen atoms, a bromine atom, and a methyl group. Its structure makes it a valuable building block in the synthesis of more complex pharmaceuticals and agrochemicals. The compound has shown promise in various biological assays, particularly in antimicrobial and anticancer research .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and the pyrazole ring contribute to its reactivity and binding affinity. Research indicates that the compound may inhibit certain enzymes or receptors, which leads to its observed biological effects. Ongoing studies aim to elucidate the precise molecular pathways involved in its action .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating significant antibacterial activity .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus | 8 | Levofloxacin (MIC 8.1) |

| E. coli | 16 | Nystatin (MIC 3.9) |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It serves as an intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are critical in cancer therapy due to their role in cell growth and metabolism regulation. In preclinical studies, derivatives of this compound have shown promising results in inhibiting tumor cell growth .

Case Studies

- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives, including this compound, reported significant antibacterial activity against resistant strains of bacteria. The study emphasized the structure-activity relationship (SAR) that enhanced the efficacy of these compounds .

- Cancer Therapeutics : Research focusing on PI3K inhibitors revealed that modifications to the pyrazole structure could enhance selectivity and potency against cancer cells. The incorporation of different substituents at the nitrogen positions was found to optimize biological activity while minimizing toxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to understand its unique properties:

| Compound | Structure | Activity |

|---|---|---|

| 5-Bromo-1-methyl-1H-pyrazol-3-amine | Similar core, different substitutions | Moderate antibacterial activity |

| 3-Amino-5-methyl-1H-pyrazole | Lacks bromine | Lower anticancer efficacy |

| 5-Methyl-1H-pyrazol-3-amine | Lacks bromine | Reduced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.